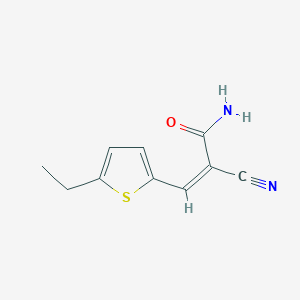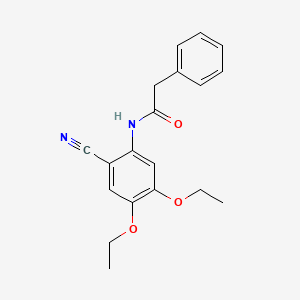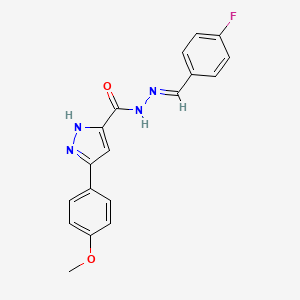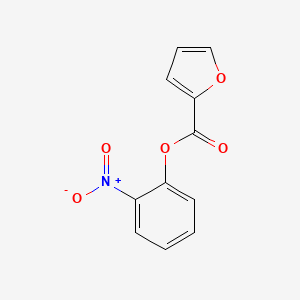![molecular formula C23H38N2O2 B5585452 [(3R*,4R*)-1-(5-isopropyl-4-methoxy-2-methylbenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5585452.png)
[(3R*,4R*)-1-(5-isopropyl-4-methoxy-2-methylbenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex molecules like the subject compound often involves multi-step chemical reactions, starting from simpler organic building blocks. For instance, a three-component synthesis approach can be used to create related structures, involving starting materials like malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, yielding products through a one-pot reaction at room temperature with moderate yields. This method showcases the potential pathway for synthesizing complex molecules by integrating various functional groups into a single structure (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their three-dimensional arrangement, which significantly impacts their chemical reactivity and interaction with biological systems. X-ray crystallography and NMR spectroscopy are critical tools for confirming the molecular configuration. For example, the structural analysis of similar compounds highlights the presence of a piperidine ring in a chair conformation, which is a common feature in many biologically active molecules (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical properties of a compound are largely dictated by its functional groups and molecular structure. For instance, reactions involving N-substituted pyrrolidinones with specific reactants can lead to the formation of pyrrolin-2-ones, indicating a pathway for functionalizing the molecule or altering its chemical behavior (Franco Bellesia et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's application and handling. These properties are influenced by the molecular arrangement and intermolecular forces present in the substance. For example, the crystal structure analysis provides insights into the arrangement of molecules in solid state, which is essential for understanding the compound's stability and reactivity (H. Yin et al., 2010).
Chemical Properties Analysis
The chemical behavior of the compound under various conditions can be explored through studies focusing on its reactivity with different reagents, stability under various temperatures, and susceptibility to undergo specific chemical transformations. For instance, the synthesis and reaction mechanisms of related heterocycles provide valuable insights into the chemical versatility and potential applications of such molecules (Qun‐Zheng Zhang et al., 2020).
properties
IUPAC Name |
[(3R,4R)-1-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-17(2)22-11-19(18(3)10-23(22)27-4)12-25-14-20(21(15-25)16-26)13-24-8-6-5-7-9-24/h10-11,17,20-21,26H,5-9,12-16H2,1-4H3/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKHQWFZKJUNKY-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CC(C(C2)CO)CN3CCCCC3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1CN2C[C@H]([C@H](C2)CO)CN3CCCCC3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B5585370.png)




![1-(2-ethoxyethyl)-5-(6-oxa-9-azaspiro[4.5]dec-9-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5585409.png)
![2-amino-N-(4-tert-butylbenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5585413.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5585425.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(3-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5585433.png)
![[(3R*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5585441.png)
![4-(2-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5585446.png)


![(3S*,4R*)-4-(2-methoxyphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5585465.png)